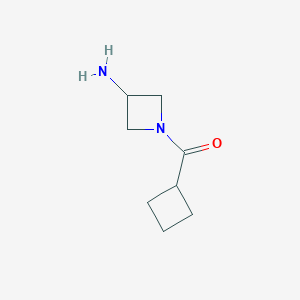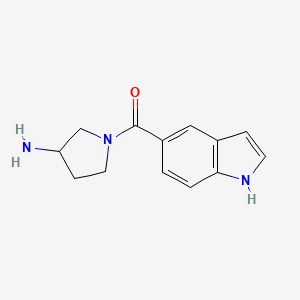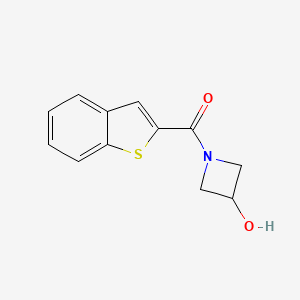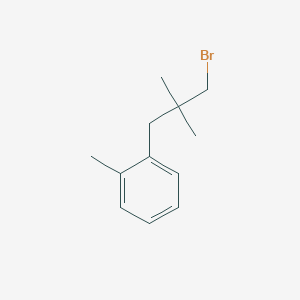
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
Vue d'ensemble
Description
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, commonly referred to as 3-bromo-2,2-dimethylpropylbenzene or BDB, is an aromatic organic compound with a molecular formula of C10H14Br. It is a colorless liquid with a strong, pungent odor, and is used in a variety of industrial applications. BDB is a useful reagent for organic synthesis, and has been used in the synthesis of a variety of organic compounds including pharmaceuticals, dyes, and fragrances. BDB is also used as a catalyst in a variety of chemical reactions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, as a brominated aromatic compound, shares related chemical characteristics and applications with its bromo-substituted benzene counterparts. Research has focused on the regioselective bromination of substituted benzenes and their conversion into various functionalized compounds. For instance, the NBS bromination of dimethoxydimethylbenzene under different conditions has been explored for synthesizing brominated derivatives, which are further converted into sulfur-containing quinone derivatives, demonstrating the potential for creating complex organic molecules from bromo-substituted benzene derivatives (Aitken et al., 2016).
Thermochemical Studies
Thermochemical studies of halogen-substituted methylbenzenes, including bromo-substituted derivatives, have been conducted to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such research provides insights into the physical properties and stability of these compounds, essential for their application in various chemical processes (Verevkin et al., 2015).
Organic Synthesis Applications
In organic synthesis, bromo-substituted benzenes are valuable intermediates for constructing complex molecules. Research into the ring expansion to form 1-bromo-alumacyclonona-tetraene illustrates the use of bromo-substituted compounds in synthesizing cyclic organic structures, highlighting their versatility in organic synthesis (Agou et al., 2015).
Electrochemical Reduction Processes
The electrochemical reduction of bromo-substituted dithioates has been explored, leading to the formation of benzo[b]thiophenes, demonstrating the utility of bromo-substituted benzenes in electrochemical synthesis and the generation of heterocyclic compounds (Voss & Dannat, 2015).
Crystallographic Studies
Crystallographic studies of bromo-substituted benzene derivatives provide valuable information on their molecular structure and potential interactions in solid-state forms. This knowledge is crucial for the design of materials and pharmaceuticals where molecular packing can affect properties and efficacy (Penthala et al., 2014).
Propriétés
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQGNJAXOJEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



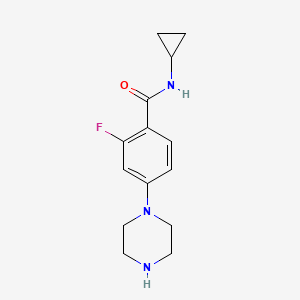
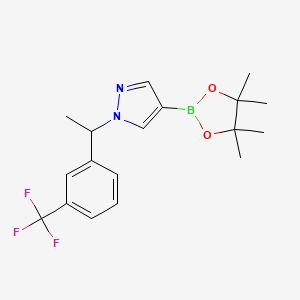
![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
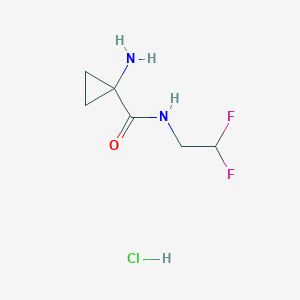
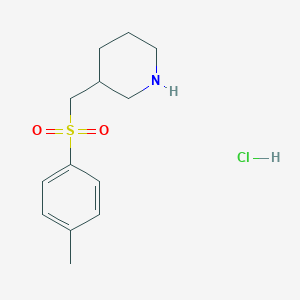

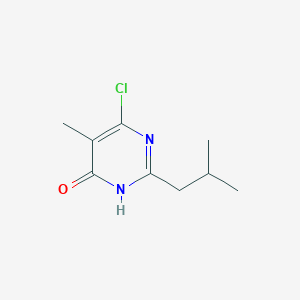
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)
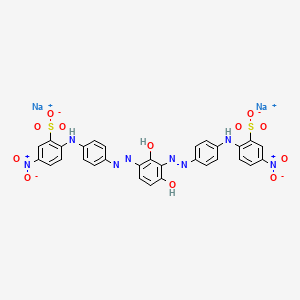

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
